Thiazole, aminonitro-

説明

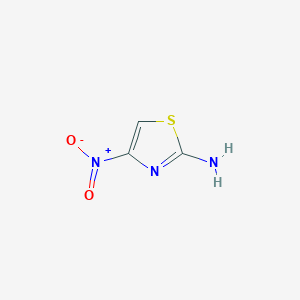

2-アミノ-5-ニトロチアゾールは、ニトロ複素環化合物であり、その抗菌特性で知られています。 1950年代から獣医用抗原虫剤として使用されており、分散アゾ染料の製造における中間体としても役立ちます 。 この化合物は、低酸素状態での放射線増感剤としての可能性についても評価されています .

準備方法

2-アミノ-5-ニトロチアゾールの合成は、通常、2-アミノチアゾールのニトロ化を伴います。 このプロセスは、2-アミノチアゾール硝酸塩を濃硫酸に0〜10℃の温度範囲で添加することにより達成できます 。 初期の製造方法は、2-アセチルアミノチアゾールのニトロ化に続き、慎重な加水分解を含んでいました 。 産業生産方法は、ニトロ化プロセスに関連する潜在的な危険性のために、収率と純度を最適化し、安全性を確保することに焦点を当てています。

化学反応の分析

2-アミノ-5-ニトロチアゾールは、次のものを含むさまざまな化学反応を起こします。

酸化: ニトロ基は、特定の条件下でアミノ基に還元できます。

置換: 化合物は、特にチアゾール環のC-2位で求核置換反応に参加できます。

試薬と条件: 一般的な試薬には、硝酸と硫酸によるニトロ化、およびニトロ基の還元のための還元剤が含まれます。

主な生成物: 主要な生成物は、還元反応からのアミノ誘導体など、特定の反応によって異なります。

科学研究の応用

2-アミノ-5-ニトロチアゾールはその抗菌特性について広く研究されてきました。 それは、家畜と人間におけるトリコモナス症と家禽におけるコクシジウム症の治療に使用されてきました 。 さらに、それは癌治療における低酸素細胞の放射線増感剤として評価されています 。 この化合物は、特に既存の薬剤に対する耐性の増加という文脈において、抗菌剤としての可能性も探求されています .

科学的研究の応用

Medicinal Applications

1. Antimicrobial Activity

Aminonitro-thiazole derivatives have demonstrated significant antimicrobial properties. For instance, compounds like amixicile have been developed as antibiotics targeting pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic bacteria, showing efficacy against Clostridium difficile infections with minimal resistance observed in clinical isolates . The structural modifications in aminonitro-thiazoles contribute to their enhanced antibacterial activity against a range of pathogens.

2. Anticancer Properties

Numerous studies have reported the anticancer potential of aminonitro-thiazole derivatives. For example, novel thiazole-integrated compounds have been synthesized and tested against various cancer cell lines, exhibiting promising results. One study highlighted a compound with an IC50 value indicating strong selectivity against human lung adenocarcinoma cells . Structure-activity relationship (SAR) studies suggest that specific substitutions on the thiazole ring significantly influence anticancer efficacy .

3. Anti-inflammatory Effects

Aminonitro-thiazoles have also been explored for their anti-inflammatory properties. Research indicates that certain derivatives can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .

4. Antiviral Activity

Thiazole derivatives are being investigated for their antiviral activities against various viruses, including HIV and hepatitis C. The unique structural features of aminonitro-thiazoles allow for interactions with viral proteins, inhibiting their replication .

Pharmacological Insights

Recent advancements in pharmacology have highlighted the importance of thiazole derivatives in drug development:

- Bioavailability and Toxicity : Modifications to the thiazole structure aim to improve bioavailability while reducing toxicity. Studies show that aminonitro-thiazoles exhibit favorable pharmacokinetic profiles compared to traditional antibiotics .

- Mechanism of Action : Understanding the mechanism by which aminonitro-thiazoles exert their effects is crucial for optimizing their therapeutic potential. For example, the inhibition mechanism involving PFOR has been elucidated through mechanistic enzymology studies .

Industrial Applications

Beyond pharmaceuticals, thiazole derivatives are utilized in various industries:

- Agrochemicals : Thiazole compounds serve as key intermediates in the synthesis of pesticides and herbicides due to their biological activity against pests and diseases .

- Material Science : The unique properties of thiazole allow its use in developing new materials with specific electronic or optical characteristics.

Summary of Case Studies

| Study | Findings | Applications |

|---|---|---|

| Rajiani & Ismail (2019) | Overview of synthetic thiazole derivatives | Antimicrobial, anticancer, anti-inflammatory |

| Amixicile Development | Targeting PFOR in anaerobic bacteria | Antibiotic for C. difficile infections |

| Evren et al. (2019) | Synthesis of novel thiazole derivatives | Anticancer activity against lung adenocarcinoma |

| Pathak et al. (2020) | Systematic review on thiazole applications | Agrochemical and pharmaceutical uses |

作用機序

2-アミノ-5-ニトロチアゾールの作用機序は、微生物のDNAとタンパク質との相互作用を伴います。 ニトロ基は微生物細胞内で還元を受け、DNAや他の細胞成分を損傷する可能性のある反応性中間体の生成につながります。 これにより、核酸合成が阻害され、最終的に細胞死が引き起こされます .

類似の化合物との比較

2-アミノ-5-ニトロチアゾールは、メトロニダゾールやミソニダゾールなどのニトロイミダゾールと構造的に似ています 。 これらの化合物は、同様の抗菌活性を共有し、放射線増感剤として評価されています。 2-アミノ-5-ニトロチアゾールは、ミソニダゾールと比較して、細胞毒性と変異原性が低いです 。 その他の類似の化合物には、抗菌性、抗真菌性、抗腫瘍性などの幅広い生物学的活性を示すチアゾール誘導体が含まれます .

類似の化合物

- メトロニダゾール

- ミソニダゾール

- チアゾール誘導体

類似化合物との比較

2-amino-5-nitrothiazole is structurally similar to nitroimidazoles such as metronidazole and misonidazole . These compounds share similar antimicrobial activities and have been evaluated as radiosensitizers. 2-amino-5-nitrothiazole is less cytotoxic and mutagenic compared to misonidazole . Other similar compounds include thiazole derivatives, which exhibit a wide range of biological activities, including antimicrobial, antifungal, and antitumor properties .

Similar Compounds

- Metronidazole

- Misonidazole

- Thiazole derivatives

生物活性

Thiazole compounds, particularly aminonitro derivatives, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of aminonitrothiazole, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by various case studies and research findings.

Overview of Thiazole Compounds

Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen. Their structural versatility allows for numerous modifications, leading to a wide range of biological activities. Aminonitrothiazoles, in particular, have been identified as promising candidates in drug development due to their efficacy against various pathogens and cancer cells.

Antimicrobial Activity

Aminonitrothiazoles exhibit potent antimicrobial properties against a variety of bacteria and fungi.

- Mechanism of Action : The presence of nitro groups enhances the electron-withdrawing capacity of the thiazole ring, which is crucial for its interaction with microbial targets. For instance, compounds such as nitazoxanide (NTZ) have demonstrated broad-spectrum activity against anaerobic bacteria like Helicobacter pylori and Clostridium difficile .

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values as low as 50 ng/mL for NTZ against C. difficile, showcasing its potential as an effective antimicrobial agent .

| Compound Name | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| Nitazoxanide | C. difficile | 0.05 |

| 2-Amino-5-nitrothiazole | H. pylori | 0.1 |

| Thiazole Derivative | S. aureus | 0.32 |

Anticancer Activity

The anticancer potential of aminonitrothiazoles has been extensively studied, particularly their ability to inhibit tumor cell growth.

- Case Studies : Research has shown that thiazole derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and Hep-G2 (liver cancer). For example, a study reported that thiazole derivatives with para-nitro substitutions exhibited IC50 values of 10.8 µM against Hep-G2 cells .

- Structure-Activity Relationship (SAR) : The incorporation of electron-withdrawing groups like nitro at specific positions on the thiazole ring significantly enhances anticancer activity due to increased lipophilicity and improved binding affinity to cancer cell targets .

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Thiazole Derivative | Hep-G2 | 10.8 |

| Thiazole Derivative | MCF-7 | 11.6 |

Antioxidant Activity

In addition to antimicrobial and anticancer properties, aminonitrothiazoles also exhibit significant antioxidant activity.

- Research Findings : Studies have demonstrated that thiazole derivatives can effectively scavenge free radicals and reduce oxidative stress in biological systems. For instance, one study reported an IC50 value of 9.74 µg/mL for a thiazole derivative compared to standard ascorbic acid .

- Mechanism : The antioxidant activity is attributed to the ability of thiazole derivatives to donate electrons, thus neutralizing free radicals and preventing cellular damage.

| Compound Name | Antioxidant Activity | IC50 (µg/mL) |

|---|---|---|

| Thiazole Derivative | Erythrocyte Hemolysis | 0.85 |

| Thiazole Derivative | Trolox | 9.74 |

特性

IUPAC Name |

5-nitro-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O2S/c4-3-5-1-2(9-3)6(7)8/h1H,(H2,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIHADVKEHAFNPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3O2S | |

| Record name | 2-AMINO-5-NITROTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19793 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020066 | |

| Record name | 2-Amino-5-nitro-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Greenish-yellow to orange-yellow fluffy powder or a brown chunky powder. Slightly bitter taste. Used as a veterinary medicine., Greenish-yellow to orange-yellow solid; [Merck Index] Yellow crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 2-AMINO-5-NITROTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19793 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-5-nitrothiazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3062 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Very sparingly soluble in water; almost insoluble in chloroform; 1 g dissolves in 150 g of 95% alcohol; in 250 g ether; soluble in dilute mineral acids | |

| Record name | 2-AMINO-5-NITROTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19793 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-5-nitrothiazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000743 [mmHg] | |

| Record name | 2-Amino-5-nitrothiazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3062 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Greenish-yellow to orange-yellow fluffy powder | |

CAS No. |

121-66-4 | |

| Record name | 2-AMINO-5-NITROTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19793 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-5-nitrothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-nitrothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-AMINO-5-NITROTHIAZOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Thiazolamine, 5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Amino-5-nitro-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitrothiazol-2-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.083 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-5-NITROTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1GR77A37Z5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Amino-5-nitrothiazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

396 °F (decomposes) (NTP, 1992), 202 °C (decomposes) | |

| Record name | 2-AMINO-5-NITROTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19793 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-5-nitrothiazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。